

# Preliminary risk assessment of Galaxolide in consumer products

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Preliminary Risk Assessment of **Galaxolide** in Consumer Products

For: Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Galaxolide (HHCB), a synthetic polycyclic musk, is a ubiquitous fragrance ingredient in a wide array of consumer products, from perfumes and cosmetics to household cleaners.[1][2] Its widespread use results in continuous environmental release and significant human exposure, primarily through dermal contact.[1][3] Residues have been detected in human tissues, including blood, adipose tissue, and breast milk, indicating systemic absorption.[4] This guide provides a preliminary risk assessment of Galaxolide, summarizing its prevalence in consumer goods, human exposure levels, and toxicological profile. The assessment highlights concerns regarding its potential as an endocrine disruptor and reproductive toxicant, supported by both in vivo and in vitro data. Detailed experimental protocols for its detection and toxicological evaluation are provided to support further research and regulatory consideration.

### **Quantitative Data Presentation**

The following tables summarize key quantitative data regarding **Galaxolide** concentrations, human exposure, and toxicological endpoints.

Table 1: Concentration of **Galaxolide** in Consumer Products



| Product Category            | Concentration Range      | Reference |
|-----------------------------|--------------------------|-----------|
| Perfumes                    | Up to 5.0 mg/g           | _         |
| Perfumes                    | Up to 15 mg/g (1.5% w/w) | -         |
| Body Lotions & Moisturizers | Up to 3.7 mg/g           |           |
| Deodorants                  | Up to 2.3 mg/g           | -         |
| Perfumed Body Cream         | 280.78 ± 8.19 mg/kg      |           |
| Children's Glycerin Soap    | 300.48 ± 8.819 mg/kg     |           |
| Toothpaste                  | 0.04 ± 0.01 mg/kg        | _         |
| Children's Baby Wipes       | 0.001 ± 0.001 mg/kg      | _         |

Table 2: Human Exposure and Biomonitoring Data for Galaxolide

| Metric                             | Value                      | Population / Matrix             | Reference |
|------------------------------------|----------------------------|---------------------------------|-----------|
| Estimated Daily<br>Dermal Exposure | 904 μ g/day                | Adults                          |           |
| Estimated Daily<br>Dermal Exposure | 277.10 ± 0.02 μ g/day      | Children (0-5 years)            |           |
| Geometric Mean Concentration       | 0.139 ng/g (wet<br>weight) | Blood Serum (Adults<br>& Teens) |           |
| Geometric Mean Concentration       | 0.483 ng/g (wet weight)    | Whole Blood<br>(Newborns)       |           |
| Detection                          | Present                    | Human Adipose<br>Tissue         | -         |
| Detection                          | Present                    | Human Breast Milk               | •         |

Table 3: Ecotoxicological Endpoints for Galaxolide



| Species                                     | Endpoint                            | Value                       | Reference |
|---------------------------------------------|-------------------------------------|-----------------------------|-----------|
| Phaeodactylum<br>tricornutum<br>(Microalga) | Growth Inhibition (IC10)            | 0.127 μg/L                  |           |
| Paracentrotus lividus<br>(Sea Urchin)       | Larval Development<br>(EC50)        | 4.063 μg/L                  |           |
| Navicula sp.<br>(Microalga)                 | Growth Inhibition (3-day EC50)      | 0.050 mg/L                  |           |
| Various Aquatic<br>Species                  | Predicted No-Effect<br>Conc. (PNEC) | 6.8 μg/L (Freshwater)       | -         |
| Chironomus riparius<br>(Midge)              | Chronic Toxicity (28-day NOEC)      | 250 mg/kg dw<br>(Sediment)  |           |
| Lumbriculus<br>variegatus<br>(Blackworm)    | Chronic Toxicity (28-<br>day NOEC)  | 16.2 mg/kg dw<br>(Sediment) | -         |
| Hyalella azteca<br>(Amphipod)               | Chronic Toxicity (28-day NOEC)      | 7.1 mg/kg dw<br>(Sediment)  | -         |
| Eisenia fetida<br>(Earthworm)               | Reproduction (56-day<br>NOEC)       | 45 mg/kg dw (Soil)          | -         |

Table 4: Mammalian and In Vitro Toxicological Data for Galaxolide



| Model               | Endpoint            | Observation                                                                                                                 | Reference |
|---------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Male Rats           | Reproductive System | Reduced sperm concentration/motility, increased sperm deformity, seminiferous tubule atrophy.                               |           |
| Male Rats           | Endocrine Hormones  | Reduced serum<br>testosterone; induced<br>luteinizing hormone<br>(LH) and follicle-<br>stimulating hormone<br>(FSH).        |           |
| Male Rats           | Oxidative Stress    | Increased oxidative stress markers in serum and testicular tissue.                                                          | _         |
| In Vitro            | Androgen Receptor   | Agonist activity.                                                                                                           |           |
| In Vitro (Fish)     | Estrogen Receptor   | Exhibits both estrogenic and antiestrogenic activity.                                                                       |           |
| Regulatory Proposal | Classification      | Proposed as "Reproductive Toxicity; Category 1B (H360Df: May damage the fetus. Suspected of damaging fertility.)" by ANSES. |           |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of risk assessment data.



### **Analytical Method for Galaxolide in Consumer Products**

A widely used method is Dispersive Solid-Phase Extraction (QuEChERS) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL).

- Sample Preparation: Weigh 2 grams of the homogenized personal care product sample into a 50 mL polypropylene tube.
- Initial Extraction: Add 5 mL of deionized water (as a co-solvent) and vortex vigorously for 3 minutes. Add 15 mL of acetonitrile, vortex for another 3 minutes, and sonicate for 10 minutes to ensure thorough homogenization.
- Phase Separation: Add salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers. Centrifuge at >3500 rpm for 10 minutes.
- Dispersive SPE Cleanup: Transfer the supernatant (acetonitrile layer) to a new tube containing a cleanup sorbent (e.g., PSA primary secondary amine, to remove fatty acids, and C18, to remove nonpolar interferences). Vortex for 1 minute and centrifuge.
- Quantification: Collect the final supernatant and analyze using an HPLC-FL system. The
  method validation should include parameters like linearity (e.g., 0.005–1.002 mg/kg), limit of
  detection (LOD) (e.g., 0.001 mg/kg), repeatability, and recovery rates (typically 65-95%
  depending on the matrix).

### **Marine Algae Growth Inhibition Test**

This protocol is based on standardized guidelines from the OECD and US EPA.

- Test Organism: A marine microalga species such as Phaeodactylum tricornutum.
- Culture Conditions: Maintain axenic stock cultures in an appropriate marine algal growth medium under controlled temperature and a 16:8 hour light:dark cycle.
- Exposure: Inoculate exponentially growing microalgae into test flasks containing a range of environmentally relevant concentrations of Galaxolide (e.g., 0.005–5 μg/L) and a solvent control.



- Incubation: Incubate test flasks under the same conditions as the stock cultures for a period of 72 hours.
- Endpoint Measurement: Measure algal growth (biomass) daily using methods such as cell counts with a hemocytometer or spectrophotometric absorbance.
- Data Analysis: Calculate the percentage of growth inhibition relative to the control for each concentration. Determine the concentration that causes 10% inhibition (IC10) using appropriate statistical software.

### **Subchronic Reproductive Toxicity Study in Rats**

This protocol describes an in vivo assay to assess effects on the male reproductive system.

- Animal Model: Mature male Sprague-Dawley or Wistar rats.
- Administration: Administer Galaxolide daily via oral gavage for a subchronic period (e.g., 28 or 90 days). Include a vehicle control group.
- Endpoint Collection: At the end of the exposure period, collect blood samples for hormone analysis and euthanize the animals.
- Semen Analysis: Collect sperm from the cauda epididymis to assess sperm concentration, motility, and morphology according to established toxicological guidelines.
- Hormone Analysis: Use immunoassays (e.g., ELISA) to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
- Histopathology: Excise testes and fix in Bouin's solution. Process tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Microscopically examine for abnormalities such as atrophy of seminiferous tubules.
- Gene Expression: Extract RNA from testicular tissue to perform quantitative PCR (qPCR) on genes involved in androgen synthesis.

## Visualizations: Workflows and Pathways Risk Assessment Framework



The preliminary risk assessment for **Galaxolide** follows a structured, four-step process to characterize the potential for adverse health effects.



Click to download full resolution via product page

Preliminary Risk Assessment Workflow for Galaxolide.

### **Analytical Workflow for Galaxolide in Cosmetics**

This diagram illustrates the key steps in quantifying **Galaxolide** in a complex matrix like a body lotion or cream.



Click to download full resolution via product page

QuEChERS-HPLC-FL Experimental Workflow.

### **Postulated Endocrine Disruption Signaling Pathway**

**Galaxolide** is suspected of disrupting the male reproductive system by interfering with the Hypothalamic-Pituitary-Gonadal (HPG) axis and acting on the androgen receptor.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. kalstein.eu [kalstein.eu]
- 3. mdpi.com [mdpi.com]
- 4. ewg.org [ewg.org]
- To cite this document: BenchChem. [Preliminary risk assessment of Galaxolide in consumer products]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129953#preliminary-risk-assessment-of-galaxolide-in-consumer-products]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com